

The Pharmacological Profile of DALDA: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Tyrosyl-arginyll-phenylalanyl-
lysineamide

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An In-depth Examination of a Peripherally Selective Mu-Opioid Receptor Agonist

This technical guide provides a comprehensive overview of the pharmacological properties of DALDA (H-Tyr-D-Arg-Phe-Lys-NH₂), a synthetic tetrapeptide and potent, highly selective agonist for the mu (μ)-opioid receptor. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of its binding characteristics, functional potency, and mechanism of action.

Receptor Binding Profile

DALDA and its analogue, [Dmt¹]DALDA (H-Dmt-D-Arg-Phe-Lys-NH₂), where Dmt is 2',6'-dimethyltyrosine, exhibit high affinity and selectivity for the mu-opioid receptor. [Dmt¹]DALDA, in particular, demonstrates sub-nanomolar binding affinity for the mu-opioid receptor with exceptional selectivity over delta (δ) and kappa (κ) opioid receptors.

Compound	Receptor	Binding Affinity (K _i) [nM]	Selectivity Ratio (μ/ δ/κ)
DALDA	Human μ	3.86 ± 0.49[1]	-
[Dmt ¹]DALDA	Human μ	0.143 ± 0.015[1]	1 / 14700 / 156
Human δ	2100 ± 310		
Human κ	22.3 ± 4.2		
DAMGO (ref. agonist)	Human μ	1.05 ± 0.11[1]	-

In Vitro Functional Potency

Functional assays confirm the potent agonist activity of DALDA and [Dmt¹]DALDA at the mu-opioid receptor. In guanosine-5'-O-(3-[³⁵S]thio)-triphosphate ([³⁵S]GTPyS) binding assays, which measure G-protein activation, both peptides act as full agonists. The substitution of Tyr¹ with Dmt in [Dmt¹]DALDA results in a significant increase in agonist potency compared to DALDA.

Compound	Assay	Potency (EC ₅₀) [nM]	Efficacy (% of DAMGO)
DALDA	[³⁵ S]GTPyS Binding	24.5 ± 3.2[1]	100 ± 5[1]
[Dmt ¹]DALDA	[³⁵ S]GTPyS Binding	0.084 ± 0.011[1]	102 ± 4[1]
DAMGO (ref. agonist)	[³⁵ S]GTPyS Binding	2.98 ± 0.35[1]	100

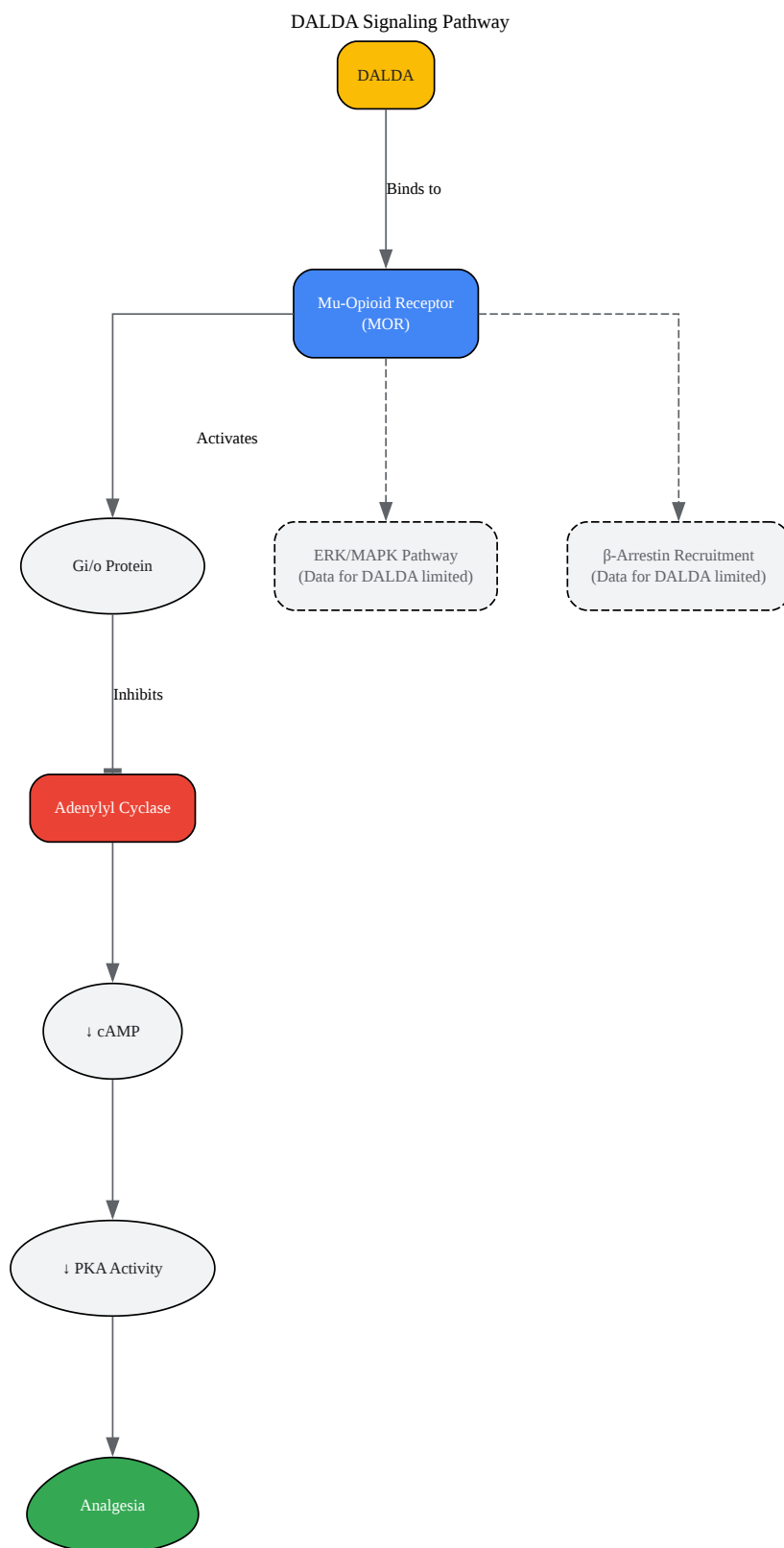
In Vivo Analgesic Activity

[Dmt¹]DALDA is a potent analgesic, particularly when administered spinally. In the mouse radiant heat tail-flick assay, spinally administered [Dmt¹]DALDA is approximately 3000-fold more potent than morphine[2]. Systemically, it is over 100-fold more potent than morphine[3]. Notably, [Dmt¹]DALDA retains its analgesic effects in morphine-insensitive CXBK mice and in MOR-1 knockout animals, suggesting a mechanism of action distinct from morphine[4].

Signaling Pathways

As a mu-opioid receptor agonist, DALDA's primary signaling mechanism involves coupling to Gi/o proteins. This interaction leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels[5]. The subsequent reduction in protein kinase A (PKA) activity is a key component of its analgesic effect.

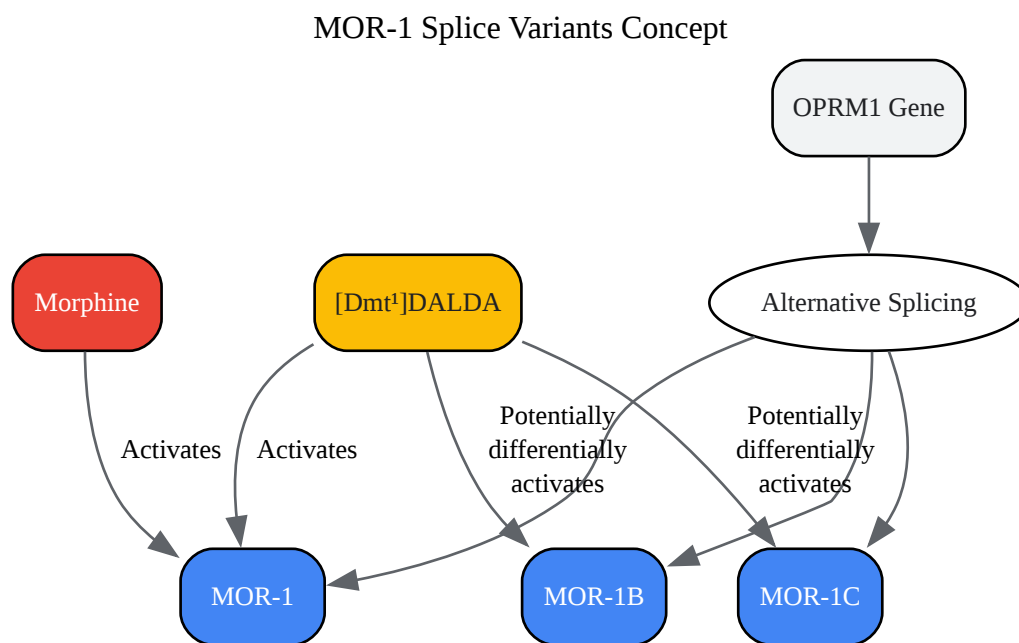
While specific studies on DALDA's influence on the ERK/MAPK pathway and β -arrestin recruitment are limited, it is known that typical mu-opioid agonists can activate these pathways. The distinct in vivo profile of [Dmt¹]DALDA suggests potential biased signaling, possibly through differential activation of mu-opioid receptor splice variants, such as those of the MOR-1 gene[4][6][7]. However, further research is required to fully elucidate these pathways for DALDA.



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DALDA's primary signaling cascade.

The analgesic effects of [Dmt¹]DALDA appear to be mediated by a receptor mechanism that is distinct from that of morphine, as suggested by antisense mapping studies targeting MOR-1 exons[3]. This may be due to differential interactions with various splice variants of the mu-opioid receptor.



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Differential activation of MOR-1 splice variants.

Experimental Protocols

Radioligand Binding Assay

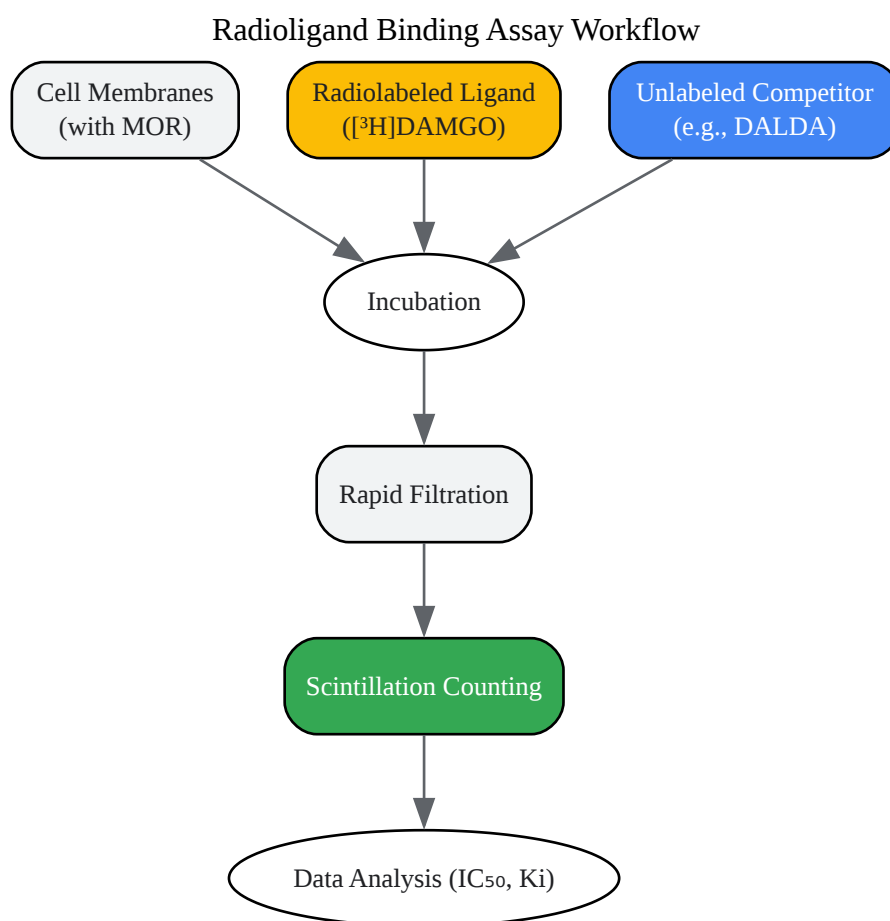
This assay determines the binding affinity of a ligand to its receptor.

Methodology:

- **Membrane Preparation:** Membranes from cells stably expressing the human mu-opioid receptor (e.g., CHO-hMOR) are prepared.
- **Assay Buffer:** A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.
- **Incubation:** Cell membranes are incubated with a radiolabeled mu-opioid receptor ligand (e.g., [³H]DAMGO) and varying concentrations of the unlabeled competitor ligand (DALDA or

its analogues).

- Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: Non-linear regression analysis is used to determine the IC_{50} value, which is then converted to the inhibition constant (K_i) using the Cheng-Prusoff equation.



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Workflow of a radioligand binding assay.

$[^{35}S]$ GTPyS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a GPCR.

Methodology:

- **Membrane Preparation:** Similar to the radioligand binding assay, membranes from cells expressing the mu-opioid receptor are used.
- **Assay Buffer:** A buffer containing GDP, MgCl_2 , and NaCl is prepared.
- **Incubation:** Membranes are incubated with $[\text{}^{35}\text{S}]\text{GTP}\gamma\text{S}$ and varying concentrations of the agonist (e.g., DALDA).
- **Separation:** The reaction is terminated, and bound $[\text{}^{35}\text{S}]\text{GTP}\gamma\text{S}$ is separated from unbound by filtration.
- **Quantification:** The amount of $[\text{}^{35}\text{S}]\text{GTP}\gamma\text{S}$ bound to the G-proteins on the filters is determined by scintillation counting.
- **Data Analysis:** The concentration-response curves are analyzed to determine the EC_{50} and E_{max} values for the agonist.

Radiant Heat Tail-Flick Test

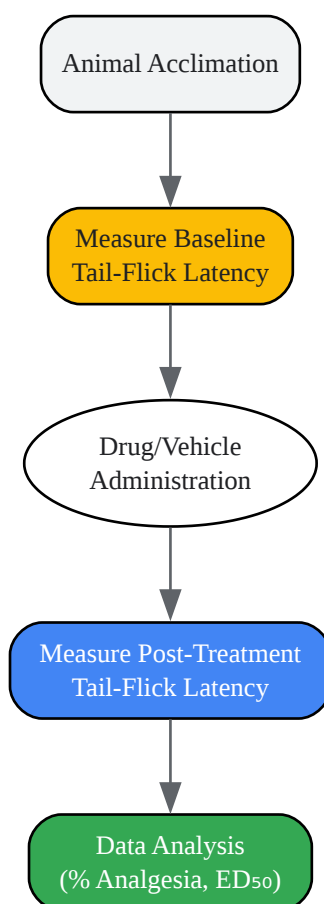
This in vivo assay assesses the analgesic properties of a compound in rodents.

Methodology:

- **Animal Acclimation:** Mice are habituated to the testing environment and handling.
- **Baseline Latency:** The basal reaction time of the mice to a radiant heat source focused on their tail is measured. This is the time taken for the mouse to "flick" its tail away from the heat. A cut-off time is established to prevent tissue damage.
- **Drug Administration:** The test compound (e.g., $[\text{Dmt}^1]\text{DALDA}$) or a vehicle control is administered (e.g., intrathecally or systemically).

- **Post-treatment Latency:** At specific time points after drug administration, the tail-flick latency is measured again.
- **Data Analysis:** An increase in the tail-flick latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data can be used to determine the dose-response relationship and the ED₅₀ of the compound.

Tail-Flick Test Workflow



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Workflow of the radiant heat tail-flick test.

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